(4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone
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Overview
Description
(4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thioxo group, and a furan ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone typically involves multiple steps:
Formation of the hexahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the furan ring: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioxo groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it into a thiol or sulfide.
Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the thioxo group can produce a thiol.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound’s unique chemical properties could make it useful in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone: Similar structure but with an oxo group instead of a thioxo group.
(4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(methyl)hexahydropyrimidin-5-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as solubility and stability.
Properties
IUPAC Name |
[4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-9-7-8-11(25-9)13-12(14(23)10-5-3-2-4-6-10)16(24,17(18,19)20)22-15(26)21-13/h2-8,12-13,24H,1H3,(H2,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKNNKSISDKNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(C(NC(=S)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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